(3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate
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Overview
Description
Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a phenyl group substituted with an ethoxy group, a fluorine atom, and a phenoxyphenyl group. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Ethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the ethoxy group is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with the (3-phenoxyphenyl)methyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the phenoxyphenyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (4-fluoro-3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
Comparison:
- Structural Differences: The presence of different substituents, such as chlorine instead of fluorine, can significantly alter the compound’s properties.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated analogs.
- Applications: While similar compounds may share some applications, the unique structure of the fluorinated compound can provide distinct advantages in specific research and industrial contexts.
This detailed article provides a comprehensive overview of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
101492-22-2 |
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Molecular Formula |
C25H23FO4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23FO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1 |
InChI Key |
YDNAIBWOCNTFLY-ZCYQVOJMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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